molecular formula C7H9BrN2O2 B13454827 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B13454827
M. Wt: 233.06 g/mol
InChI Key: BPKFNFOWGBSVIJ-UHFFFAOYSA-N
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at position 4 and two methyl groups at positions 1 and 5 on the pyrazole ring, along with an acetic acid moiety at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the acetic acid moiety: This can be done through a carboxylation reaction, where the brominated pyrazole is treated with a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products

    Substitution: Products with different substituents at the 4-position.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 1,5-dimethyl-3-(4-bromophenyl)-1H-pyrazole
  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12)

InChI Key

BPKFNFOWGBSVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)CC(=O)O)Br

Origin of Product

United States

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